molecular formula C21H29NOS2 B14954631 (5Z)-3-(2-ethylhexyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(2-ethylhexyl)-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B14954631
M. Wt: 375.6 g/mol
InChI Key: NVCSQGBIBSGDIP-UYRXBGFRSA-N
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Description

(5Z)-3-(2-ETHYLHEXYL)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound belonging to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, an ethylhexyl group, and a propan-2-yl phenyl group. It has garnered interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-(2-ETHYLHEXYL)-5-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a suitable amine with a carbonyl compound, followed by cyclization.

    Introduction of the Ethylhexyl Group: This step involves the alkylation of the thiazolidinone ring with an ethylhexyl halide under basic conditions.

    Attachment of the Propan-2-yl Phenyl Group: This is usually done via a condensation reaction between the thiazolidinone derivative and a propan-2-yl benzaldehyde.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thiazolidinone ring, potentially converting it to a hydroxyl group.

    Substitution: The ethylhexyl and propan-2-yl phenyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as an antimicrobial agent due to its unique structure.
  • Explored for its ability to inhibit certain enzymes.

Medicine:

  • Potential applications in drug development, particularly as anti-inflammatory or anticancer agents.
  • Studied for its pharmacokinetic properties and bioavailability.

Industry:

  • Utilized in the development of new materials with specific properties, such as polymers or coatings.
  • Potential use in agricultural chemicals due to its biological activity.

Mechanism of Action

    Thiazolidinediones: These compounds share the thiazolidinone ring but differ in their substituents.

    Sulfonylureas: Similar in their sulfur-containing structure but differ in their pharmacological effects.

Uniqueness:

  • The presence of both ethylhexyl and propan-2-yl phenyl groups makes this compound unique in its class.
  • Its specific structure may confer unique biological activities not seen in other similar compounds.

Comparison with Similar Compounds

  • Thiazolidinedione
  • Sulfonylurea
  • Benzothiazole derivatives

Properties

Molecular Formula

C21H29NOS2

Molecular Weight

375.6 g/mol

IUPAC Name

(5Z)-3-(2-ethylhexyl)-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H29NOS2/c1-5-7-8-16(6-2)14-22-20(23)19(25-21(22)24)13-17-9-11-18(12-10-17)15(3)4/h9-13,15-16H,5-8,14H2,1-4H3/b19-13-

InChI Key

NVCSQGBIBSGDIP-UYRXBGFRSA-N

Isomeric SMILES

CCCCC(CC)CN1C(=O)/C(=C/C2=CC=C(C=C2)C(C)C)/SC1=S

Canonical SMILES

CCCCC(CC)CN1C(=O)C(=CC2=CC=C(C=C2)C(C)C)SC1=S

Origin of Product

United States

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